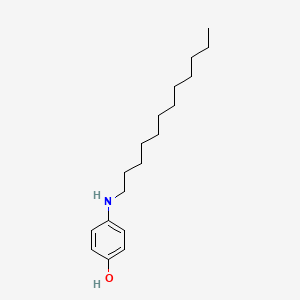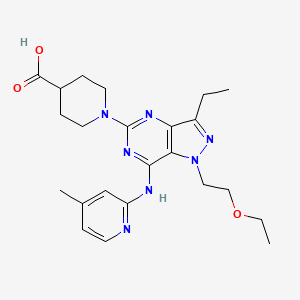
PEG6-Tos
Descripción general
Descripción
PEG6-Tos is a PEG derivative containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
PEG6-Tos is a PEG derivative containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Molecular Structure Analysis
PEG6-Tos contains total 54 bond(s); 26 non-H bond(s), 8 multiple bond(s), 16 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), 4 ether(s) (aliphatic), and 1 sulfonate(s) (thio-/dithio-) .
Chemical Reactions Analysis
The tosyl group in PEG6-Tos is a very good leaving group for nucleophilic substitution reactions . PEG6-Tos is a PEG derivative containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Physical And Chemical Properties Analysis
PEG6-Tos is a PEG derivative containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Aplicaciones Científicas De Investigación
Drug Delivery Systems
PEG6-Tos: is widely utilized in the development of drug delivery systems due to its hydrophilic PEG spacer which increases solubility in aqueous media . The presence of a tosyl group allows for further derivatization, making it an ideal candidate for conjugating drugs with targeting ligands or therapeutic molecules. This enhances the bioavailability and efficacy of drugs by facilitating their controlled release and targeted delivery to specific sites within the body.
PROTAC Synthesis
In the field of targeted protein degradation, PEG6-Tos serves as a crucial linker in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) . PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG6-Tos linker plays a significant role in maintaining the appropriate distance between the ligase and the target protein, which is essential for the formation of a functional ternary complex.
Bioconjugation Techniques
PEG6-Tos: is instrumental in bioconjugation strategies where it is used to attach various biomolecules to surfaces or other molecules . Its reactive tosyl group acts as an excellent leaving group for nucleophilic substitution reactions, enabling the conjugation of peptides, proteins, or oligonucleotides to PEG chains. This has applications in the creation of biosensors, diagnostic tools, and in the stabilization of enzymes and other proteins.
Nanotechnology
In nanotechnology, PEG6-Tos is used to modify the surface properties of nanoparticles . The PEGylation of nanoparticles improves their stability, solubility, and biocompatibility, which is particularly important for medical applications such as imaging, diagnostics, and as carriers for drug delivery.
Medical Diagnostics
PEG6-Tos: derivatives form hydrogels that are applied in surgical wound closure and hemostasis . These hydrogels solidify upon contact with body fluids, providing a barrier against bleeding and infection. They are used in various medical scenarios, including ophthalmology and spine surgeries, and degrade naturally after the wound heals.
Material Science
In material science, PEG6-Tos is used to modify chromatography mediums and as a phase modifier in capillary electrophoresis . It alters the retention of macromolecules and maintains their structural stability during separation processes. This is crucial for the purification of complex biological samples and the analysis of large biomolecules.
Mecanismo De Acción
Target of Action
PEG6-Tos is a PEG derivative containing a hydroxyl group with a tosyl group . It is primarily used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Mode of Action
The hydrophilic PEG spacer in PEG6-Tos increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions . This allows the PEG6-Tos to bind to the target protein and the E3 ligase, facilitating the degradation of the target protein .
Pharmacokinetics
The hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially enhance absorption and distribution. The tosyl group being a good leaving group might influence metabolism and excretion
Result of Action
The primary result of the action of PEG6-Tos is the degradation of the target protein . This can lead to various molecular and cellular effects depending on the function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt the disease pathway and alleviate disease symptoms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of PEG6-Tos. For instance, the pH and temperature of the environment could potentially affect the stability and reactivity of the tosyl group Additionally, the presence of other molecules could influence the efficacy of PEG6-Tos, as they could compete with the target protein for binding to the PROTAC
Propiedades
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O8S/c1-16-2-4-17(5-3-16)26(19,20)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-18/h2-5,18H,6-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSODVVYOWINKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PEG6-Tos | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)

![(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679125.png)
![1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea](/img/structure/B1679126.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1679128.png)

![4-(2,6-dichlorophenyl)-9-hydroxy-6-(3-(methylamino)propyl)pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B1679135.png)
![2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide](/img/no-structure.png)




![Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B1679143.png)